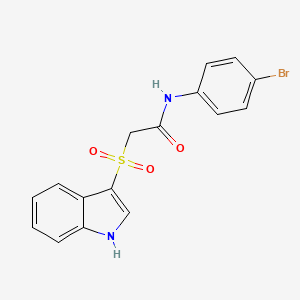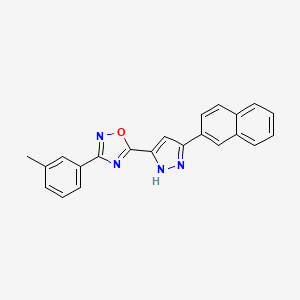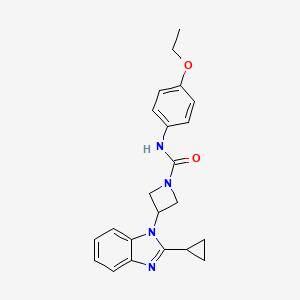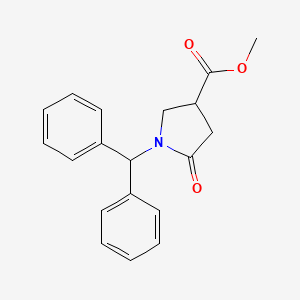
2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide: is a synthetic organic compound that features an indole moiety, a sulfonyl group, and a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of the Indole Sulfonyl Chloride: The indole moiety is first sulfonylated using chlorosulfonic acid to form indole-3-sulfonyl chloride.
Amidation Reaction: The indole-3-sulfonyl chloride is then reacted with 4-bromoaniline in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the bromophenyl group can contribute to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the sulfonyl and bromophenyl groups.
2-((1H-indol-3-yl)sulfonyl)-N-phenylacetamide: Lacks the bromophenyl group.
2-((1H-indol-3-yl)sulfonyl)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a bromine atom.
Uniqueness
2-((1H-indol-3-yl)sulfonyl)-N-(4-bromophenyl)acetamide is unique due to the presence of both the sulfonyl and bromophenyl groups, which can enhance its biological activity and specificity. The combination of these functional groups allows for a wide range of chemical modifications and applications.
属性
IUPAC Name |
N-(4-bromophenyl)-2-(1H-indol-3-ylsulfonyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-11-5-7-12(8-6-11)19-16(20)10-23(21,22)15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTXTTHXTAFVHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2375470.png)
![2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2375471.png)
![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)
![N-(2-((1H-indol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2375474.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2375477.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2375478.png)
![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]acetic acid](/img/structure/B2375481.png)

![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)
![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)
